N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has shown that derivatives of benzothiazole, including those similar in structure to N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, exhibit promising antibacterial activity. For instance, novel analogs have been synthesized and assessed for their antimicrobial efficacy, particularly against Staphylococcus aureus and Bacillus subtilis, displaying significant activity at non-cytotoxic concentrations (Palkar et al., 2017). Furthermore, compounds with benzothiazole derivatives have been evaluated for their antimicrobial potential, with some showing effectiveness against a range of microbial strains (Talupur et al., 2021).
Anticancer Activity
Benzothiazole derivatives have also been investigated for their potential anticancer properties. A study identified that certain benzothiazole compounds showed moderate to excellent cytotoxic activity against various cancer cell lines, suggesting their promise as anticancer agents (Osmaniye et al., 2018). Another research effort focused on the design and synthesis of benzothiazole-2-carboxamide derivatives, which were evaluated for their cytotoxicity against cancer cell lines high in epidermal growth factor receptor expression, revealing several compounds with significant activity (Zhang et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating high inhibition efficiencies and stability, suggesting their utility in protecting metals from corrosion (Hu et al., 2016).
Enzyme Inhibition
Further studies have explored the enzyme inhibitory activities of benzothiazole derivatives. For example, research on the design, synthesis, and evaluation of benzothiazole-2-carboxamide derivatives as potential inhibitors of stearoyl-CoA desaturase-1 demonstrated that some derivatives exhibit potent inhibitory effects, offering a therapeutic approach for metabolic disorders (Uto et al., 2009).
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-4-3-5-7-13)19(24)16-10-11-21-27-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAYUZUESLWLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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